Cas no 141248-89-7 (Oxiranemethanol, 2-phenyl-)
Oxiranemethanol, 2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Oxiranemethanol, 2-phenyl-
- EN300-7764936
- SCHEMBL8766885
- ZDPVRXUQQGZTEY-UHFFFAOYSA-N
- 141248-89-7
- (2-phenyloxiran-2-yl)methanol
- (2-Phenyl-2-oxiranyl)methanol
-
- Inchi: 1S/C9H10O2/c10-6-9(7-11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
- InChI Key: ZDPVRXUQQGZTEY-UHFFFAOYSA-N
- SMILES: O1CC1(CO)C1C=CC=CC=1
Computed Properties
- Exact Mass: 150.068079557g/mol
- Monoisotopic Mass: 150.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.8Ų
Oxiranemethanol, 2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7764936-0.05g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 0.05g |
$912.0 | 2025-02-22 | |
| Enamine | EN300-7764936-0.1g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 0.1g |
$956.0 | 2025-02-22 | |
| Enamine | EN300-7764936-0.25g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 0.25g |
$999.0 | 2025-02-22 | |
| Enamine | EN300-7764936-0.5g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 0.5g |
$1043.0 | 2025-02-22 | |
| Enamine | EN300-7764936-1.0g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 1.0g |
$1086.0 | 2025-02-22 | |
| Enamine | EN300-7764936-2.5g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 2.5g |
$2127.0 | 2025-02-22 | |
| Enamine | EN300-7764936-5.0g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 5.0g |
$3147.0 | 2025-02-22 | |
| Enamine | EN300-7764936-10.0g |
(2-phenyloxiran-2-yl)methanol |
141248-89-7 | 95.0% | 10.0g |
$4667.0 | 2025-02-22 |
Oxiranemethanol, 2-phenyl- Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Oxiranemethanol, 2-phenyl-
Comprehensive Overview of Oxiranemethanol, 2-phenyl- (CAS No. 141248-89-7): Properties, Applications, and Industry Insights
Oxiranemethanol, 2-phenyl- (CAS No. 141248-89-7) is a specialized organic compound with a unique molecular structure combining an epoxy (oxirane) group and a phenyl ring. This compound, also referred to as 2-Phenyl-2-oxiranemethanol, has garnered significant attention in pharmaceutical and fine chemical industries due to its versatile reactivity. Its epoxide-functionalized backbone makes it a valuable intermediate for synthesizing complex molecules, particularly in asymmetric catalysis and chiral synthesis.
In recent years, the demand for epoxy alcohols like Oxiranemethanol, 2-phenyl- has surged, driven by advancements in green chemistry and sustainable manufacturing. Researchers frequently search for "CAS 141248-89-7 solubility" or "2-phenyloxiranemethanol synthesis," reflecting its technical relevance. The compound’s stereoselective properties are particularly notable, enabling its use in producing enantiomerically pure drugs—a critical focus area for modern pharmacology.
From a molecular perspective, the oxirane ring in Oxiranemethanol, 2-phenyl- offers high reactivity toward nucleophiles, facilitating ring-opening reactions that yield derivatives like diols or amino alcohols. This feature aligns with industry trends favoring modular synthesis, where keywords such as "epoxide ring-opening mechanisms" and "chiral building blocks" dominate academic discussions. Its phenyl substituent further enhances stability, making it suitable for storage and transport under controlled conditions.
Applications of CAS 141248-89-7 extend to agrochemicals and material science. For instance, its incorporation into polymer matrices improves crosslinking efficiency, addressing queries like "epoxy resin modifiers." Additionally, its role in biocatalysis—often explored under search terms like "enzymatic epoxide hydrolysis"—highlights its compatibility with eco-friendly processes. Regulatory compliance and safety data (e.g., "Oxiranemethanol, 2-phenyl- SDS") are also frequently accessed, underscoring its industrial viability.
Innovations in flow chemistry have further amplified the utility of 2-phenyl-2-oxiranemethanol, enabling continuous production with minimized waste. This aligns with the broader shift toward circular economy principles, a hot topic in chemical engineering forums. Analytical techniques such as HPLC and NMR are routinely employed to characterize this compound, with researchers often seeking "CAS 141248-89-7 spectroscopic data" for quality control.
In summary, Oxiranemethanol, 2-phenyl- exemplifies the intersection of synthetic utility and sustainability. Its multifaceted applications—from pharmaceuticals to advanced materials—coupled with its alignment with green chemistry metrics, ensure its continued relevance. As industries prioritize atom-efficient and low-toxicity solutions, this compound’s profile is poised to grow, supported by robust scientific literature and evolving technological frameworks.
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